4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-3-29-17-8-10-18(11-9-17)30(26,27)24-16-6-4-15(5-7-16)19-14-25-20(22-19)12-13-21(23-25)28-2/h4-14,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVGRFKOKMMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other imidazo[1,2-b]pyridazine compounds, it may bind to its target(s) and modulate their activity.
Biological Activity
4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structural features include an ethoxy group, a methoxyimidazo[1,2-b]pyridazinyl moiety, and a sulfonamide functional group, contributing to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, pharmacological profiles, and therapeutic potentials.
- Molecular Formula : C21H20N4O4S
- Molecular Weight : 424.5 g/mol
- CAS Number : 953174-69-1
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. Studies have explored their potential as inhibitors against various viral infections, suggesting that the imidazo[1,2-a]pyridine derivatives may play a role in antiviral therapy .
Phosphodiesterase Inhibition
The compound has been implicated in the inhibition of phosphodiesterases (PDEs), particularly PDE4. PDE inhibitors are known for their anti-inflammatory properties and potential therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD). In vitro studies have shown that certain derivatives exhibit significant inhibitory activity against PDEs, which could be beneficial in treating respiratory diseases .
Anticancer Activity
There is growing interest in the anticancer properties of sulfonamide derivatives. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular pathways. The presence of the methoxyimidazo moiety is believed to enhance its cytotoxic effects against various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound selectively inhibits specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may interact with various receptors, influencing cellular responses and gene expression.
- Cell Cycle Arrest : Some studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Research Findings and Case Studies
Comparison with Similar Compounds
Key Observations :
- The ethoxy group in the target compound may offer intermediate lipophilicity compared to the trifluoromethyl group (highly lipophilic) in and the fluoro group (moderate polarity) in .
Sulfonamide Derivatives with Heterocyclic Modifications
Key Observations :
- The imidazo[1,2-b]pyridazine core in the target compound likely exhibits stronger aromatic stacking interactions than the pyridazine or isoxazole cores in , which could enhance binding to hydrophobic enzyme pockets.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (MW ~434.4, estimated) falls within the range of typical drug-like molecules (200–500 Da), similar to analogues in .
- Polarity : The methoxy and ethoxy groups likely improve aqueous solubility compared to purely hydrocarbon-substituted analogues (e.g., ).
- Metabolic Stability : Sulfonamide derivatives are generally resistant to oxidative metabolism, but the imidazo[1,2-b]pyridazine core may be susceptible to hepatic CYP450-mediated modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
